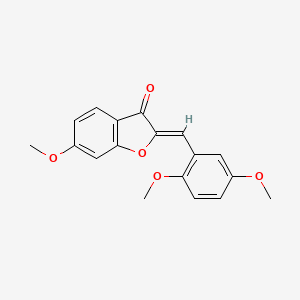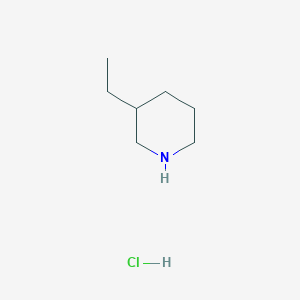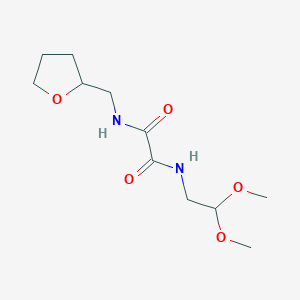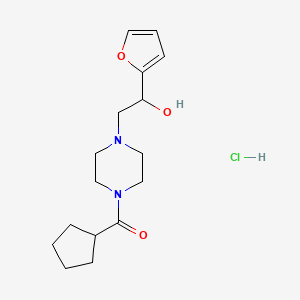
(Pyrrolidin-2-yl)methyl methanesulfonate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Pyrrolidin-2-yl)methyl methanesulfonate hydrochloride” is a chemical compound with the molecular formula C6H14ClNO3S . It is related to the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies :Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring is one of the nitrogen heterocycles and is known for its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 215.69 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Scientific Research Applications
Catalytic Activity and Ionic Liquids
"(Pyrrolidin-2-yl)methyl methanesulfonate hydrochloride" has been investigated for its catalytic properties, particularly in the synthesis of complex organic molecules. For example, a related compound, nicotinum methane sulfonate (NMS), derived from nicotine and methane sulfonic acid, exhibits excellent catalytic activity as a protic ionic liquid with dual acid and base functional groups. This substance facilitates the synthesis of 2-amino-3-cyanopyridines from malononitrile, aromatic aldehydes, methyl ketones, and ammonium acetate under solvent-free conditions, showcasing its utility in green chemistry (Tamaddon & Azadi, 2018).
Metal Coordination and Supramolecular Structures
Research on derivatives of "this compound" includes exploring their potential as ligands for metal coordination, which is crucial for creating complex supramolecular structures. Studies have detailed the molecular and supramolecular structures of such derivatives, highlighting their ability to form hydrogen-bonded dimers, connect supramolecular layers, and enable intermolecular π-π stacking, which are significant for the development of novel materials and catalytic systems (Jacobs, Chan, & O'Connor, 2013).
Electrocatalysis and Material Science
The application of "this compound" extends into material science, particularly in the synthesis and modification of electrocatalytic materials. For instance, hydrophilic ligands of the di(2-pyridyl)methanesulfonate family have been used to study the reactivity of dimethyl platinum(IV) hydrides in water, demonstrating the potential for these compounds in developing water-soluble catalytic systems (Vedernikov, Fettinger, & Mohr, 2004).
Microbial Metabolism and Environmental Science
Interestingly, methanesulfonic acid, closely related to "this compound," plays a significant role in environmental science, particularly in the biogeochemical cycling of sulfur. Methanesulfonic acid is metabolized by diverse aerobic bacteria, which can use it as a source of sulfur or carbon for growth. This aspect is essential for understanding the degradation and cycling of sulfur compounds in marine environments (Kelly & Murrell, 1999).
Future Directions
Pyrrolidine compounds, including “(Pyrrolidin-2-yl)methyl methanesulfonate hydrochloride”, have potential in drug discovery due to their versatile scaffold . Future research could focus on exploring the pharmacophore space of these compounds, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
The pyrrolidine ring and its derivatives are known to influence biological activity, suggesting that this compound may affect various biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
properties
IUPAC Name |
pyrrolidin-2-ylmethyl methanesulfonate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S.ClH/c1-11(8,9)10-5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKATKJGNQLOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2883961.png)
![N-(4-fluorobenzyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883962.png)
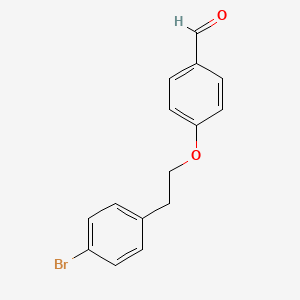

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2883968.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B2883969.png)
![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)
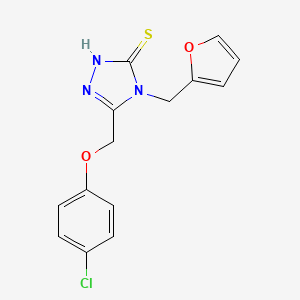
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2883973.png)
![4-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2883974.png)
